5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Overview
Description
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group, two methoxy groups, and a diphenylpyrazoloisoquinoline core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like pyrazoloisoquinolines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazoloisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyrazoloisoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoquinoline derivatives: Similar in structure and reactivity, these compounds are also studied for their medicinal properties.
Other pyrazoloisoquinolines: Compounds with variations in the substituents on the pyrazoloisoquinoline core, leading to different chemical and biological properties.
Uniqueness
5-(2-Bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN3O2/c1-35-25-17-22-23(18-26(25)36-2)29(21-15-9-10-16-24(21)31)32-30-27(22)28(19-11-5-3-6-12-19)33-34(30)20-13-7-4-8-14-20/h3-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBVPLJZMRTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4Br)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.